molecular formula C21H16N6O3S B2614616 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1112348-40-9

7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one

Cat. No.: B2614616
CAS No.: 1112348-40-9
M. Wt: 432.46
InChI Key: YJHZRMSOPJGFIQ-UHFFFAOYSA-N
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Description

The compound 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one is a heterocyclic organic molecule It features a unique structure combining a chlorinated methoxyphenyl group, a thienyl group, and an imidazo[1,2-a]pyrazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazo[1,2-a]pyrazinone Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyrazine and a suitable carbonyl compound, under acidic or basic conditions.

    Introduction of the Thienyl Group: This step often involves a cross-coupling reaction, such as a Suzuki or Stille coupling, using a thienyl boronic acid or stannane.

    Attachment of the Chlorinated Methoxyphenyl Group: This can be done via electrophilic aromatic substitution or through a halogenation reaction followed by methoxylation.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.

    Catalysts and Reagents: Use of palladium catalysts for coupling reactions and strong acids or bases for cyclization steps.

    Purification Techniques: Such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The chlorinated methoxyphenyl group can participate in nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones from the thienyl group.

    Reduction: Amines or alcohols from nitro or carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors or light-emitting diodes (LEDs).

Biology

    Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.

    Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential photophysical properties.

Medicine

    Anticancer Agents: Preliminary studies might indicate its efficacy in inhibiting cancer cell growth.

    Antimicrobial Agents: The compound could exhibit antibacterial or antifungal properties.

Industry

    Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.

    Agrochemicals: Potential use in the development of new pesticides or herbicides.

Mechanism of Action

The mechanism by which 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one exerts its effects can vary depending on its application:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Cellular Pathways: It might interact with specific cellular pathways, modulating signal transduction and affecting cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    7-(3-chloro-4-methoxyphenyl)-2-(2-furyl)imidazo[1,2-a]pyrazin-8(7H)-one: Similar structure but with a furan ring instead of a thienyl ring.

    7-(3-chloro-4-methoxyphenyl)-2-(2-pyridyl)imidazo[1,2-a]pyrazin-8(7H)-one: Contains a pyridyl group instead of a thienyl group.

Uniqueness

    Structural Diversity: The presence of both a thienyl group and an imidazo[1,2-a]pyrazinone core makes it unique compared to other heterocyclic compounds.

    Its unique structure may confer distinct biological activities and chemical reactivity, making it valuable in various research fields.

This detailed overview provides a comprehensive understanding of 7-(3-chloro-4-methoxyphenyl)-2-(2-thienyl)imidazo[1,2-a]pyrazin-8(7H)-one, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

CAS No.

1112348-40-9

Molecular Formula

C21H16N6O3S

Molecular Weight

432.46

IUPAC Name

6-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C21H16N6O3S/c1-29-15-9-7-13(8-10-15)18-23-17(30-26-18)12-31-21-24-19-16(11-22-25-19)20(28)27(21)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,25)

InChI Key

YJHZRMSOPJGFIQ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5

solubility

not available

Origin of Product

United States

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